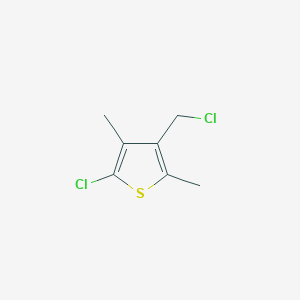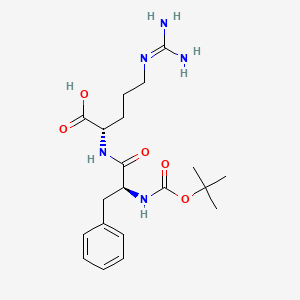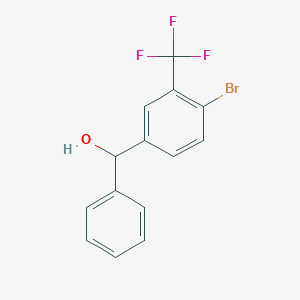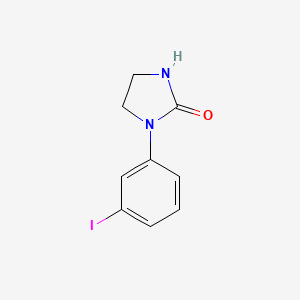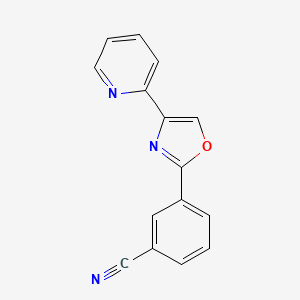
2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-oxazole is a heterocyclic compound that features both a pyridine and an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyanobenzaldehyde with 2-aminopyridine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
- 2-[4-Cyanophenyl]4-[pyridin-2-yl]-1,3-oxazole
- 2-[3-Cyanophenyl]4-[pyridin-3-yl]-1,3-oxazole
- 2-[3-Cyanophenyl]4-[pyridin-4-yl]-1,3-oxazole
Comparison: Compared to its analogs, 2-(3-Cyanophenyl)-4-(pyridin-2-yl)-1,3-oxazole exhibits unique properties due to the specific positioning of the cyano and pyridine groups. This positioning can influence the compound’s electronic distribution, reactivity, and binding affinity to biological targets. As a result, it may display distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C15H9N3O |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-(4-pyridin-2-yl-1,3-oxazol-2-yl)benzonitrile |
InChI |
InChI=1S/C15H9N3O/c16-9-11-4-3-5-12(8-11)15-18-14(10-19-15)13-6-1-2-7-17-13/h1-8,10H |
InChI Key |
XZDUVAVPEQYRJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
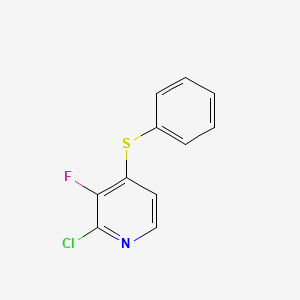
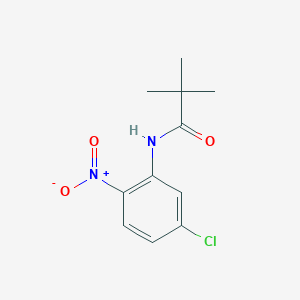
![(S)-1-[(RP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B8417810.png)
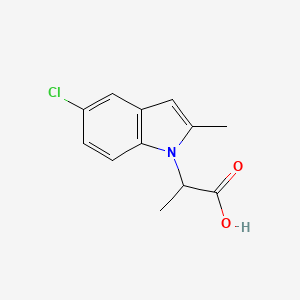
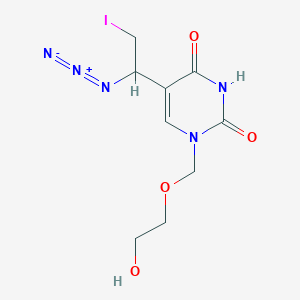
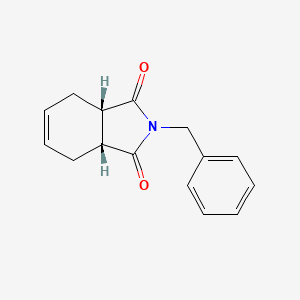
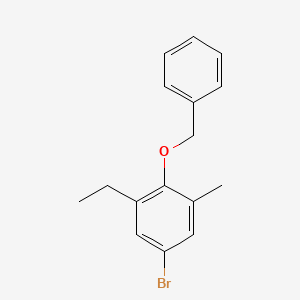
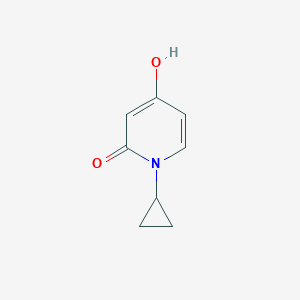
![trans-4-[4-(2-Pyridinyl)-1-piperazinyl]cyclohexylamine](/img/structure/B8417874.png)
